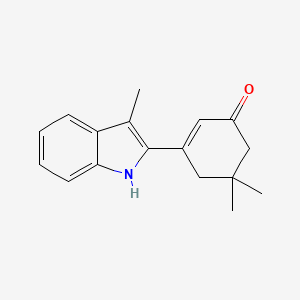
5,5-Dimethyl-3-(3-methyl-1H-indol-2-yl)cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-3-(3-methyl-1H-indol-2-yl)cyclohex-2-en-1-one is a complex organic compound that features both an indole and a cyclohexenone moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The cyclohexenone structure adds further versatility, making this compound a valuable subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(3-methyl-1H-indol-2-yl)cyclohex-2-en-1-one typically involves the formation of the indole ring followed by its attachment to the cyclohexenone structure. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a cyclohexanone under acidic conditions . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production methods for such complex molecules often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of microwave irradiation to reduce reaction times and improve yields . The use of reusable catalysts like sodium bisulfate is also common in industrial settings to make the process more economical and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-3-(3-methyl-1H-indol-2-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone moiety to cyclohexanol derivatives.
Substitution: Electrophilic substitution reactions are common due to the indole ring’s electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
5,5-Dimethyl-3-(3-methyl-1H-indol-2-yl)cyclohex-2-en-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of pharmaceuticals and fragrances.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-3-(3-methyl-1H-indol-2-yl)cyclohex-2-en-1-one involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways such as cell signaling and gene expression . The cyclohexenone structure can participate in nucleophilic addition reactions, further modulating its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethyl-3-(phenylamino)-cyclohex-2-enone: Similar structure but with a phenylamino group instead of an indole.
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
Uniqueness
What sets 5,5-Dimethyl-3-(3-methyl-1H-indol-2-yl)cyclohex-2-en-1-one apart is its unique combination of an indole and a cyclohexenone moiety. This dual structure allows it to participate in a broader range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
662109-86-6 |
|---|---|
Formule moléculaire |
C17H19NO |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
5,5-dimethyl-3-(3-methyl-1H-indol-2-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C17H19NO/c1-11-14-6-4-5-7-15(14)18-16(11)12-8-13(19)10-17(2,3)9-12/h4-8,18H,9-10H2,1-3H3 |
Clé InChI |
CYOJDGQVMSPFLI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC2=CC=CC=C12)C3=CC(=O)CC(C3)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide](/img/structure/B12542005.png)
![2-Propenoic acid, 2-[[bis(methylthio)methylene]amino]-, methyl ester](/img/structure/B12542006.png)
![Silane, [(2,4-dimethylphenyl)methoxy]trimethyl-](/img/structure/B12542013.png)

![11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid](/img/structure/B12542018.png)
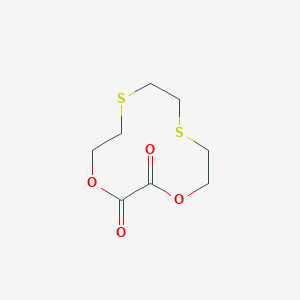
![3-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12542028.png)
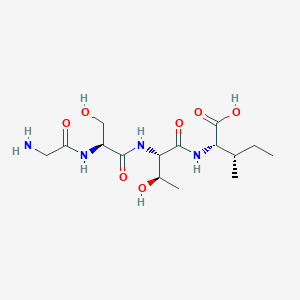
![Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl-](/img/structure/B12542040.png)
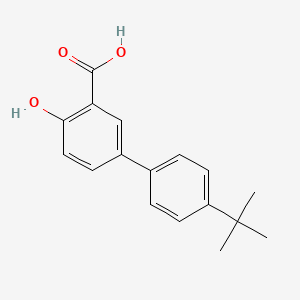
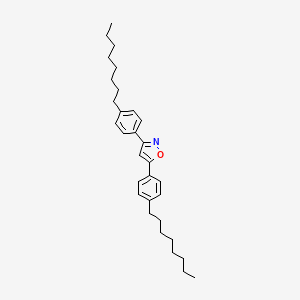
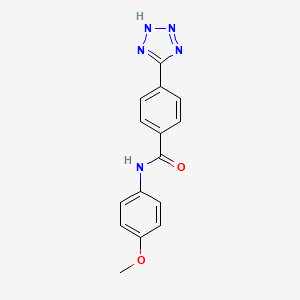
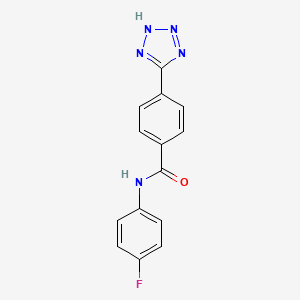
![Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate](/img/structure/B12542064.png)
